![molecular formula C20H18ClF2N5O3 B605619 Asciminib CAS No. 1492952-76-7](/img/structure/B605619.png)
Asciminib
Vue d'ensemble
Description
Asciminib, also known as ABL001, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) in chronic phase (CP) who have taken 2 or more medicines, including tyrosine-kinase inhibitors (TKIs) . It belongs to the general group of medicines known as antineoplastics or cancer medicines . Asciminib interferes with the growth of cancer cells, which are eventually destroyed by the body .
Synthesis Analysis
Asciminib is synthesized using chloronicotinate as a raw material by chemical reaction . The specific synthesis steps involve DIPEA promoted nucleophilic substitution, Pd (PPh 3) 4 catalyzed Suzuki-Miyaura coupling reaction and TFA promoted deprotection .
Molecular Structure Analysis
Asciminib is an orally administered, small molecule, selective allosteric inhibitor that targets the myristoyl pocket of the BCR-ABL1 tyrosine kinase . Its molecular formula is C20H18ClF2N5O3 .
Chemical Reactions Analysis
Asciminib binds to the myristate pocket in an allosteric site, outside the catalytic/ATP-binding site . It inhibits both wide-type and mutated T315I BCR-ABL1 activities in vitro, in vivo and in human clinical trials .
Physical And Chemical Properties Analysis
Asciminib is mainly cleared by hepatic metabolism and eliminated via biliary secretion involving three pathways: oxidation by cytochrome P450 (CYP3A), glucuronidation by uridine-5-diphospho-glucuronosyltransferase enzymes in the liver, and biliary secretion by breast cancer resistance protein efflux transporters .
Applications De Recherche Scientifique
Treatment of Chronic Myeloid Leukemia (CML) After Prior TKIs
Asciminib has demonstrated superior efficacy and an improved safety profile in patients with CML-CP after at least 2 prior TKIs . It has the potential to transform standard of care in this population through its novel mechanism of action as a STAMP inhibitor .
Overcoming Resistance/Intolerance to Approved TKIs
Asciminib, a first-in-class TKI that works by specifically targeting the ABL myristoyl pocket (STAMP), has the potential to overcome resistance/intolerance to approved TKIs . It has demonstrated efficacy and acceptable safety in adult patients with Ph+ CML in chronic phase and the T315I mutation .
Treatment for Patients with Newly Diagnosed CML
A new study found asciminib to be a potentially safer and more effective treatment option for people with newly diagnosed chronic myeloid leukemia (CML) when compared to current standard treatments with tyrosine kinase inhibitors (TKIs) .
Treatment for Patients with CML-CP Without a Confirmed T315I Mutation
Promising efficacy was seen with asciminib monotherapy in patients with CML-CP without a confirmed T315I mutation who had responded to some degree (BCR-ABL1 IS ≤ 1%) to TKIs previously .
Global Chart Review Study of Patients Treated in the Asciminib Managed Access Program (MAP)
This non-interventional chart review analyzed data from existing routine medical charts of patients enrolled in the MAP who received at least one dose of asciminib . The study aimed to better understand the effectiveness and safety of asciminib in patients with CML and the T315I mutation treated as part of the MAP .
Mécanisme D'action
Target of Action
Asciminib, also known as ABL001, is a tyrosine kinase inhibitor (TKI) used in the treatment of chronic-phase Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) . It specifically targets the ABL1 kinase activity of the BCR-ABL1 fusion protein , which serves as a driver of CML proliferation in most patients with the disease .
Mode of Action
Asciminib is unique among TKIs in that it acts as an allosteric inhibitor . Unlike other TKIs that compete at the ATP binding sites of these proteins, Asciminib binds at the myristoyl pocket of the BCR-ABL1 protein , locking it into an inactive conformation . This unique mode of action allows Asciminib to be effective against most kinase domain mutations, including the T315I mutation, which produces a mutant BCR-ABL1 that is typically treatment-resistant .
Biochemical Pathways
The primary biochemical pathway affected by Asciminib is the BCR-ABL1 pathway . The BCR-ABL1 fusion protein is a result of a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene between the BCR and ABL1 genes . This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated kinase activity and drives the proliferation of CML . By inhibiting the ABL1 kinase activity of the BCR-ABL1 fusion protein, Asciminib effectively suppresses this pathway .
Pharmacokinetics
The total apparent clearance of Asciminib is 6.7 L/h at a total daily dose of 80mg and 4.1 L/h at a dose of 200mg twice daily
Result of Action
Asciminib’s action results in the inhibition of the BCR-ABL1 fusion protein , leading to a decrease in the proliferation of CML . This results in a significant improvement in major molecular response rate and depth of response in patients with chronic-phase CML .
Action Environment
The effectiveness of Asciminib can be influenced by various environmental factors such as the presence of other drugs in the patient’s system. For instance, strong inhibitors of the enzyme CYP3A4 may increase Asciminib exposure . .
Safety and Hazards
Common side effects of Asciminib include anemia, neutropenia, myelosuppression, musculoskeletal pain, fatigue, headache, rash, and diarrhea . Less common but potentially severe adverse events include severe myelosuppression, pancreatitis, hypertension, hypersensitivity reactions, cardiovascular toxicity, and embryo-fetal toxicity .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZXURTCKPRDQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity. | |
Record name | Asciminib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1492952-76-7 | |
Record name | Asciminib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asciminib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASCIMINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.